3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with the molecular formula C18H11N3O4S2 and a molecular weight of 397.434 g/mol . This compound is known for its unique structure, which includes an indole moiety, a thiazolidinone ring, and a benzamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring, and finally the coupling with the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The thiazolidinone ring can be reduced, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to the modulation of cellular processes. The thiazolidinone ring may also play a role in its biological activity by interacting with enzymes and other proteins . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide include:
2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide: This compound has a similar structure but with a propyl group instead of a hydrogen atom on the indole ring.
4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide: This compound features a methyl group on the benzamide ring, which can alter its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H11N3O4S2 |
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Molecular Weight |
397.4g/mol |
IUPAC Name |
3-hydroxy-N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H11N3O4S2/c22-10-5-3-4-9(8-10)15(23)20-21-17(25)14(27-18(21)26)13-11-6-1-2-7-12(11)19-16(13)24/h1-8,22,25H,(H,20,23) |
InChI Key |
MZYUNOBJEAEFQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O)O |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O)O |
Origin of Product |
United States |
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